3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid
Description
Current Status of Pyrrole-Containing Scaffolds in Organic and Medicinal Chemistry
The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its unique electronic and structural properties allow it to interact with a wide array of biological targets, making it a common feature in both natural products and synthetic pharmaceuticals. Pyrrole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.gov
The versatility of the pyrrole scaffold stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with specific biological targets. acs.org This has led to the development of numerous pyrrole-containing drugs, such as the anti-inflammatory drug tolmetin (B1215870) and the cholesterol-lowering agent atorvastatin. The continued interest in pyrrole chemistry is driven by the pursuit of new therapeutic agents with improved efficacy and novel mechanisms of action. nih.gov
Strategic Importance of the Propanoic Acid Moiety in Bioactive Compound Design
The propanoic acid moiety is a key functional group in the design of numerous bioactive compounds, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group is often crucial for the biological activity of these molecules, as it can participate in key interactions with biological targets, such as the active site of cyclooxygenase (COX) enzymes.
The propanoic acid side chain also influences the pharmacokinetic properties of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The length and branching of the alkyl chain can be modified to optimize these properties. For instance, the presence of a methyl group on the alpha-carbon of the propanoic acid, as seen in ibuprofen, can enhance anti-inflammatory activity. youtube.com The strategic incorporation of a propanoic acid moiety into a drug candidate can therefore be a critical step in developing a successful therapeutic agent.
Overview of Academic Research Pertaining to 3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid and its Structural Analogs
Direct academic research specifically focused on This compound is limited in the public domain. However, a significant body of research exists for structurally related compounds, particularly those with a 2,5-disubstituted pyrrole core and a propanoic or acetic acid side chain. This research provides a valuable framework for understanding the potential properties and synthetic routes for the title compound.
A common and versatile method for the synthesis of 2,5-disubstituted pyrroles is the Paal-Knorr synthesis . wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). For the synthesis of this compound, a plausible precursor would be a γ-keto acid or its corresponding ester, which would react with an appropriate amine under acidic or neutral conditions to form the pyrrole ring. organic-chemistry.org
The biological activity of pyrrole derivatives with structural similarities to this compound has been a subject of investigation, particularly in the context of anti-inflammatory drug discovery. Many of these compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govacs.org The general structure of a phenyl-substituted pyrrole with a carboxylic acid side chain bears a resemblance to known COX inhibitors.
Below is a table of structurally related compounds and their reported biological activities, which helps to contextualize the potential of this compound.
| Compound Name | Structure | Reported Biological Activity |
| Tolmetin | Anti-inflammatory (COX inhibitor) | |
| Zomepirac | Analgesic, Anti-inflammatory (COX inhibitor) | |
| 1,2,3,5-tetra-substituted pyrrole derivatives | General structure with various substituents | COX-1 and COX-2 inhibitors acs.org |
This table is for illustrative purposes and includes well-known drugs and classes of compounds structurally related to the subject of this article.
Defining Research Gaps and Future Academic Trajectories for the Compound
The notable absence of dedicated research on This compound represents a significant research gap. While the foundational knowledge of its constituent parts—the pyrrole scaffold and the propanoic acid moiety—suggests potential biological activity, this remains to be experimentally verified.
Future academic trajectories for this compound should therefore focus on the following key areas:
Synthesis and Characterization: The development and optimization of a robust and efficient synthetic route to produce this compound in high purity is the first essential step. This would likely involve the exploration of various iterations of the Paal-Knorr synthesis or other modern synthetic methodologies. Full characterization of the compound using techniques such as NMR, mass spectrometry, and X-ray crystallography would be crucial.
Biological Screening: A comprehensive biological screening of the compound is warranted. Based on the structural analogy to known NSAIDs, initial screening should focus on its anti-inflammatory properties, including its ability to inhibit COX-1 and COX-2 enzymes. Further screening could explore other potential activities, such as antimicrobial, anticancer, or antioxidant effects, given the broad biological profile of pyrrole derivatives.
Structure-Activity Relationship (SAR) Studies: Following initial biological evaluation, the synthesis and testing of a library of structural analogs would be a logical next step. Modifications could include varying the substituent on the phenyl ring, altering the length or branching of the propanoic acid chain, and introducing substituents at other positions on the pyrrole ring. These SAR studies would provide valuable insights into the structural requirements for optimal activity and selectivity.
Computational Modeling: In conjunction with experimental work, computational studies, such as molecular docking, could be employed to predict the binding mode of this compound and its analogs with potential biological targets. This could help to rationalize experimental findings and guide the design of new, more potent compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)9-7-11-6-8-12(14-11)10-4-2-1-3-5-10/h1-6,8,14H,7,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKVDNXGAFVGIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229848 | |
| Record name | 5-Phenylpyrrole-2-propionic acid | |
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Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79720-70-0 | |
| Record name | 5-Phenylpyrrole-2-propionic acid | |
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| Record name | 79720-70-0 | |
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| Record name | 5-Phenylpyrrole-2-propionic acid | |
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| Record name | 3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid | |
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| Record name | 5-PHENYLPYRROLE-2-PROPIONIC ACID | |
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Advanced Synthetic Methodologies and Chemical Transformations of 3 5 Phenyl 1h Pyrrol 2 Yl Propanoic Acid and Derivatives
Comprehensive Retrosynthetic Analysis of the 3-(5-phenyl-1H-pyrrol-2-yl)propanoic Acid Scaffold
A retrosynthetic analysis of the this compound scaffold reveals key disconnections that form the basis of its synthesis. The most logical approach involves disconnecting the substituents from the pyrrole (B145914) ring.
The primary disconnection targets the N-substituent (R), leading back to the parent 1H-pyrrole and a suitable electrophile (R-X). This is a common strategy for creating a library of derivatives from a common intermediate.
The next disconnection breaks the C2-side chain. The propanoic acid moiety can be traced back to a more synthetically pliable precursor, such as an ester or a nitrile, which can be introduced via various C-C bond-forming reactions or incorporated into a starting material.
The most fundamental disconnection breaks apart the pyrrole ring itself. The Paal-Knorr synthesis is a powerful and widely used method for constructing pyrrole rings. wikipedia.org This disconnection leads to a 1,4-dicarbonyl compound and a primary amine (or ammonia). For the target scaffold, this retrosynthetic step points to a substituted heptane-2,5-dione and an amine as the primary precursors. This approach allows for variability at four positions on the pyrrole ring (R1, R2, R3, and the N-substituent) by changing the structure of the 1,4-dicarbonyl and the amine.
Figure 1: Retrosynthetic Analysis of the this compound Scaffold
(Image generated for illustrative purposes)
Development and Optimization of High-Yield and Regioselective Synthetic Pathways
The forward synthesis based on the retrosynthetic analysis requires careful selection of reactions to ensure high yields and correct regiochemistry, particularly in the placement of the phenyl and propanoic acid groups.
The Paal-Knorr synthesis is the most direct and common method for forming the 2,5-disubstituted pyrrole core of the target molecule. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under neutral or weakly acidic conditions. organic-chemistry.org The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. alfa-chemistry.com Protic or Lewis acids can be used to catalyze the reaction. wikipedia.org
Alternative strategies for pyrrole synthesis that allow for diverse substitution patterns include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, offering high atom economy and efficiency. rsc.org Ruthenium-catalyzed multicomponent reactions, for example, can provide general and regioselective access to various pyrrole derivatives. acs.org
Synthesis from α-Hydroxyketones: A one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines can yield highly functionalized N-substituted pyrroles. nih.gov
Synthesis from Nitroanilines: A Paal-Knorr condensation of a nitroaniline with a 1,4-diketone, followed by a reduction-triggered coupling, can produce complex pyrrole-containing arenes. rsc.org
The regioselective introduction of the propanoic acid chain at the C2 position is critical. In the context of a Paal-Knorr synthesis, this is most effectively achieved by incorporating the three-carbon chain into the 1,4-dicarbonyl precursor.
A plausible precursor is a derivative of 4-oxo-7-phenylheptanoic acid. For instance, starting with a protected form of the carboxylic acid, such as an ethyl ester (ethyl 4-oxo-7-phenylheptanoate), allows for the construction of the 1,4-dicarbonyl system. Reaction of this dicarbonyl compound with ammonia or a primary amine would then directly and regioselectively install the propanoic acid ester side chain at the C2 position and the phenyl group at the C5 position. The final step would be the hydrolysis of the ester to the desired carboxylic acid.
This strategy is supported by the successful synthesis of analogous structures, such as 3-(1-Aryl-1H-indol-5-yl)propanoic acids and various N-substituted pyrrole-2-propanoic acids, where the side chain is incorporated early in the synthetic sequence. nih.govnih.gov
The synthesis of the target compound and its derivatives relies on a set of key precursors and intermediates. The primary strategy, the Paal-Knorr reaction, defines the two main classes of starting materials.
1,4-Dicarbonyl Compounds: The central precursor for the pyrrole core is a 1,4-dicarbonyl compound. To obtain the 5-phenyl-2-(propanoic acid) substitution pattern, a 7-phenylheptane-2,5-dione derivative is required. The propanoic acid is typically carried through the synthesis in a protected form, such as an alkyl ester, to avoid side reactions.
Ammonia and Primary Amines: The nitrogen atom of the pyrrole ring is furnished by ammonia (to yield the N-unsubstituted pyrrole) or a primary amine (for N-substituted derivatives). alfa-chemistry.com The choice of amine is the primary way to introduce diversity at the nitrogen atom.
The table below outlines the key precursors for synthesizing the N-H scaffold and its specific N-substituted derivatives.
| Target Compound/Derivative | 1,4-Dicarbonyl Precursor (Example) | Amine Precursor |
|---|---|---|
| Parent Scaffold | Ethyl 4,7-dioxo-7-phenylheptanoate | Ammonia (NH₃) or Ammonium Acetate |
| N-pyridyl derivative | Ethyl 4,7-dioxo-7-phenylheptanoate | 3-Aminopyridine |
| N-carbamoylphenyl derivative | Ethyl 4,7-dioxo-7-phenylheptanoate | 4-Aminobenzamide |
| N-allyl derivative | Ethyl 4,7-dioxo-7-phenylheptanoate | Allylamine |
| N-methylphenyl derivative | Ethyl 4,7-dioxo-7-phenylheptanoate | p-Toluidine |
Functionalization and Derivatization Strategies for Expanding Chemical Space
Once the core this compound is synthesized, its N-H group provides a reactive handle for introducing a wide range of substituents, thereby expanding the chemical space and allowing for the modulation of its properties.
The pyrrole N-H proton is weakly acidic and can be removed by a suitable base (e.g., NaH, KOH) to form a nucleophilic pyrrolide anion. This anion can then react with various electrophiles in N-alkylation or N-arylation reactions. researchgate.net
N-Arylation (Pyridyl, Carbamoylphenyl, Methylphenyl Substituents): The introduction of aryl and heteroaryl groups onto the pyrrole nitrogen is typically accomplished using transition-metal-catalyzed cross-coupling reactions.
Copper-catalyzed N-arylation (Ullmann Condensation): This method often uses CuI as a catalyst, a base such as K₂CO₃ or Cs₂CO₃, and a diamine ligand, although ligand-free systems have also been developed. organic-chemistry.orgresearchgate.net It is effective for coupling pyrroles with aryl halides.
Palladium-catalyzed N-arylation (Buchwald-Hartwig Amination): This is a highly versatile method that uses a palladium catalyst and a specialized phosphine (B1218219) ligand to couple aryl halides or triflates with amines, including pyrroles. rsc.orgscilit.com
The synthesis of specific N-aryl derivatives has been documented. For instance, 3-(1-(4-(aminocarbonyl)phenyl)-5-phenyl-1H-pyrrol-2-yl)propanoic acid is a known compound, demonstrating the feasibility of incorporating the carbamoylphenyl group. sigmaaldrich.com
N-Alkylation (Allyl Substituent): The introduction of an allyl group is a standard N-alkylation reaction. The pyrrolide anion, generated by a base, readily reacts with an allyl halide, such as allyl bromide, to form the N-allyl derivative. acs.org Palladium-catalyzed methods for the N-allylation of pyrroles using alkynes as allyl precursors have also been developed as an atom-economical alternative. rsc.org
The following table summarizes the derivatization strategies for the specified substituents.
| Substituent Group | Reagent Example | Reaction Type | Key Conditions/Catalyst |
|---|---|---|---|
| Pyridyl | 3-Bromopyridine | N-Arylation (Buchwald-Hartwig or Ullmann) | Pd or Cu catalyst, base (e.g., K₂CO₃) |
| Carbamoylphenyl | 4-Iodobenzamide | N-Arylation (Buchwald-Hartwig or Ullmann) | Pd or Cu catalyst, base (e.g., K₂CO₃) sigmaaldrich.com |
| Allyl | Allyl Bromide | N-Alkylation | Base (e.g., NaH, KOH) in aprotic solvent acs.org |
| Methylphenyl (p-tolyl) | 4-Iodotoluene | N-Arylation (Buchwald-Hartwig or Ullmann) | Pd or Cu catalyst, base (e.g., K₂CO₃) organic-chemistry.orgrsc.org |
Modifications of the Phenyl Group and Propanoic Acid Moiety
Functionalization of the terminal phenyl ring and the propanoic acid side chain are common strategies to modulate the physicochemical and biological properties of the parent compound. These modifications can influence factors such as solubility, receptor binding affinity, and metabolic stability.
Modifications of the Phenyl Group:
The introduction of various substituents onto the C5-phenyl ring is a key synthetic avenue. These modifications can alter the electronic properties and steric profile of the molecule. For instance, a method for producing 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves starting with 2-(2-fluorobenzoyl) malononitrile, demonstrating the incorporation of a halogen atom onto the phenyl ring. google.com In other research, a nitro group has been introduced, resulting in derivatives like Methyl-2-{[3-cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl]thio}acetate. nih.gov This nitration of the phenyl ring highlights a common electrophilic substitution reaction applied to this scaffold.
Interactive Data Table: Examples of Phenyl Group Modifications
| Derivative Name | Substituent on Phenyl Ring | Starting Material/Core Structure | Source |
| 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde | 2-Fluoro | 2-(2-fluorobenzoyl) malononitrile | google.com |
| Methyl-2-{[3-cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl]thio}acetate | 4-Nitro | 2-(2-oxo-2-arylylethyl)malononitriles | nih.gov |
Modifications of the Propanoic Acid Moiety:
The carboxylic acid group of the propanoic acid side chain is readily transformed into other functional groups, such as esters and amides, to create prodrugs or new chemical entities. Synthetic work on related pyrrole structures showcases these transformations. For example, the propanoic acid analogue, 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic acid, has been converted into its corresponding methyl ester, Methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate. nih.gov Further reaction of this ester can yield the hydrazide derivative, 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide. nih.gov These examples, while based on a slightly different core (containing a 3-cyano group and a thio-linker), illustrate the chemical reactivity of the acid moiety.
Interactive Data Table: Examples of Propanoic Acid Moiety Modifications
| Derivative Name | Functional Group | Precursor | Source |
| Methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate | Methyl Ester | 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids | nih.gov |
| 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide | Hydrazide | Methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate | nih.gov |
Synthesis of Pyrrole-Fused Heterocyclic Analogs (e.g., pyrrolizines, pyrazoles containing pyrrole)
The pyrrole nucleus of this compound is an excellent starting point for the construction of more complex, fused heterocyclic systems. These annulation reactions lead to novel molecular architectures with distinct chemical and biological profiles.
Synthesis of Pyrrolizines:
Pyrrolizine derivatives, which feature a fused bicyclic system containing a pyrrole ring, have been synthesized and investigated for their potential as anticancer agents. nih.gov The synthesis of these compounds often begins with functionalized pyrroles that undergo intramolecular or intermolecular cyclization reactions. For example, a series of novel pyrrolizine derivatives was synthesized starting from 6-amino-7-cyano-N-(3,5-disubstitutedphenyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamides. nih.gov Other research has focused on creating pyrrolizines bearing a 3,4,5-trimethoxyphenyl moiety, which are also evaluated for their cytotoxic activity. semanticscholar.org These studies underscore the utility of the pyrrole scaffold in building complex fused heterocycles. nih.govsemanticscholar.org
Synthesis of Other Fused Analogs:
Beyond pyrrolizines, the pyrrole ring can be used to construct a variety of other fused systems. A notable example is the synthesis of dipyrrolo[1,2-a:1',2'-c]quinazoline and dipyrrolo[2,1-a:3,2-c]isoquinoline derivatives. researchgate.net This was achieved through the acid-catalyzed decomposition and subsequent cyclization of 2-(3-azidophenyl)-1-(1H-pyrrol-2-yl)pyrroles. researchgate.net This synthetic route demonstrates a sophisticated intramolecular annulation strategy, where an arylnitrenium ion intermediate, generated in strong acid, attacks the adjacent pyrrole ring to form the fused polycyclic structure. researchgate.net While direct synthesis from this compound is not detailed, these examples showcase the potential of the pyrrole ring to participate in cyclization reactions to form novel fused heterocyclic analogs.
Interactive Data Table: Examples of Pyrrole-Fused Heterocyclic Analogs
| Fused Heterocycle Class | Example Derivative Name | Synthetic Strategy | Source |
| Pyrrolizine | 6-amino-7-cyano-N-(3,5-disubstitutedphenyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamides | Reaction of starting pyrrolizines with acid chlorides, aldehydes, and isocyanates | nih.gov |
| Dipyrroloquinazoline | Dipyrrolo[1,2-a:1',2'-c]quinazoline | Trifluoromethanesulfonic acid-catalyzed decomposition and cyclization of azido-substituted bipyrroles | researchgate.net |
| Dipyrroloisoquinoline | Dipyrrolo[2,1-a:3,2-c]isoquinoline | Acid-catalyzed cyclization of protosolvated arylnitrenium ion intermediates | researchgate.net |
Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Confirmation
Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, specific chemical shifts (δ) are expected for the different protons in the molecule. For instance, the protons of the phenyl group would typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the pyrrole (B145914) ring would also resonate in the aromatic or heteroaromatic region, with distinct shifts for the protons at different positions. The propanoic acid side chain would exhibit characteristic signals for the methylene (B1212753) (CH₂) groups and the acidic proton of the carboxylic acid group, which often appears as a broad singlet at a downfield chemical shift (>10 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on related structures
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.20 - 7.80 | Multiplet |
| Pyrrole-H | 6.50 - 7.20 | Multiplet |
| -CH₂- (alpha to pyrrole) | ~2.80 | Triplet |
| -CH₂- (alpha to COOH) | ~2.60 | Triplet |
| -COOH | >10.0 | Singlet (broad) |
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid is typically observed in the range of δ 170-180 ppm. The carbons of the phenyl and pyrrole rings would appear in the aromatic region (δ 110-140 ppm). The methylene carbons of the propanoic acid chain would have characteristic upfield shifts. Analysis of related pyrrole derivatives suggests the carbon shifts would be influenced by the substitution pattern on the pyrrole ring. nih.gov
Precise Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful tool for determining the precise molecular weight and for obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The expected monoisotopic mass is 215.0946 g/mol . nih.gov
Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed to generate the molecular ion and its fragments. The fragmentation pattern provides a fingerprint of the molecule. Expected fragmentation pathways for this compound could include the loss of the carboxylic acid group (a fragment with m/z corresponding to the loss of 45 Da), cleavage of the propanoic acid side chain, and fragmentation of the pyrrole or phenyl rings. While a specific mass spectrum for this compound is not available, analysis of related compounds like propanoic acid shows characteristic fragmentation patterns that can be used for identification. docbrown.info
Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Characterization of Functional Groups and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound.
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key expected absorption bands would include:
A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.
N-H stretching vibrations from the pyrrole ring, usually around 3300-3500 cm⁻¹.
C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.
C=C and C-N stretching vibrations from the aromatic and pyrrole rings.
Data from similar pyrrole derivatives, such as 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic Acid, show a characteristic carbonyl peak around 1703 cm⁻¹. nih.gov
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of the conjugated system, including the phenyl and pyrrole rings, would lead to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. Studies on other pyrrole derivatives have shown absorption maxima that can be used for comparative analysis. researchgate.net
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) setup, is a widely used method for this purpose. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol) would likely provide good separation. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. Method validation according to ICH guidelines would ensure the accuracy, precision, and specificity of the analysis. A study on a similar compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, details a robust RP-HPLC method for purity and stability assessment, which could be adapted for the target compound. pensoft.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization of the carboxylic acid group to increase its volatility. This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and pyrrole N-H groups.
While no crystal structure for the specific title compound has been reported in the searched literature, studies on other substituted pyrrole derivatives, such as (3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide, have been successfully characterized by this method, providing valuable insights into the solid-state conformation of the pyrrole ring system. nih.gov
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic Acid |
| 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid |
Mechanistic Insights into Biological Activities of 3 5 Phenyl 1h Pyrrol 2 Yl Propanoic Acid and Its Analogs Excluding Clinical Outcomes
In Vitro Biochemical Assays and Enzyme Inhibition Studies
The therapeutic potential of chemical compounds is often first elucidated through in vitro biochemical assays that assess their direct interactions with biological macromolecules, particularly enzymes. For 3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid and its structural analogs, these studies have been crucial in identifying and characterizing their mechanisms of action at a molecular level.
S-Nitrosoglutathione Reductase (GSNOR), a member of the alcohol dehydrogenase family, plays a critical role in cellular signaling by regulating the levels of S-nitrosothiols (SNOs) through the metabolism of S-nitrosoglutathione (GSNO). nih.gov Dysregulation of GSNOR activity is implicated in a variety of diseases, making it an attractive therapeutic target. nih.gov Pyrrole-based compounds, particularly derivatives of this compound, have been identified as potent inhibitors of this enzyme. nih.gov
Research into the structure-activity relationships (SAR) of these pyrrole-based inhibitors has led to the development of highly potent and selective molecules. nih.gov One such analog, known as N6022, emerged from these studies as a potent, selective, and reversible GSNOR inhibitor. nih.gov The development of N6022 and other analogs involved systematic modifications to the pyrrole (B145914) scaffold and the propionic acid side chain to optimize interaction with the enzyme's active site. nih.gov These efforts have produced novel GSNOR inhibitors with significant therapeutic potential in preclinical models of respiratory and cardiovascular diseases. nih.govnih.gov
The inhibitory mechanism of these compounds allows for an increase in the cellular availability of GSNO, which in turn facilitates nitric oxide (•NO)-mediated signaling pathways. nih.gov This modulation of •NO signaling is central to processes such as smooth muscle relaxation and immune function. nih.gov
Table 1: GSNOR Inhibitory Activity of Selected Pyrrole Analogs
| Compound | Target Enzyme | Activity/Note | Reference |
|---|---|---|---|
| N6022 | S-Nitrosoglutathione Reductase (GSNOR) | Identified as a potent, selective, and reversible inhibitor. | nih.gov |
| N91115 | S-Nitrosoglutathione Reductase (GSNOR) | A promising GSNOR inhibitor from Nivalis Pharmaceuticals. | nih.gov |
Beyond GSNOR, analogs of this compound have been investigated for their effects on other key enzymatic systems.
Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1): In the context of neurodegenerative diseases, certain pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been designed and evaluated as dual inhibitors of AChE and BACE 1. nih.gov These enzymes are critical targets in Alzheimer's disease. nih.gov Studies showed that the substitution pattern on the phenyl ring significantly influenced the inhibitory potential against both enzymes. For instance, strong electron-withdrawing groups tended to enhance AChE inhibition while decreasing BACE 1 inhibition. nih.gov
Formyl Peptide Receptor 1 (FPR1): Derivatives with a 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one scaffold have been identified as potent and competitive antagonists of FPR1. nih.gov FPR1 is a G-protein coupled receptor expressed on leukocytes that plays a significant role in inflammatory responses. nih.gov The most active compounds from this series effectively inhibited neutrophil functions in vitro. nih.gov
Urease: While structurally distinct, compounds containing a phenyl and furan (B31954) ring system, 1-phenyl-3-[5-(aryl)-2-furyl]-2-propen-1-ones, have been studied as urease inhibitors. mdpi.com The most active compounds in this class, such as 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one, showed potent inhibition, with molecular docking studies suggesting interactions with the nickel ions in the enzyme's active site. mdpi.com
Table 2: Interaction of Analogs with Various Enzymatic Systems
| Compound Class/Derivative | Target(s) | Key Findings | Reference |
|---|---|---|---|
| Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamides | AChE / BACE 1 | Act as dual inhibitors; activity is modulated by substituents on the phenyl ring. | nih.gov |
| 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones | FPR1 | Function as competitive antagonists, inhibiting neutrophil chemotaxis and adhesion. | nih.gov |
Cellular and Molecular Pathway Investigations (In Vitro and Model Organism Studies)
Building on direct enzyme inhibition data, cellular and model organism studies have provided deeper insights into how these compounds modulate complex biological pathways.
The anti-inflammatory properties of pyrrole-based compounds have been linked to their defined molecular targets.
In a mouse model of allergic airway inflammation, the intranasal administration of the GSNOR inhibitor SPL-334 led to a significant reduction in key inflammatory markers. nih.gov This included a decrease in the production of the Th2 cytokines Interleukin-5 (IL-5) and Interleukin-13 (IL-13), as well as the chemokine CCL11 (eotaxin-1), in the airways. nih.gov These findings demonstrate that GSNOR inhibitors can effectively limit lung inflammatory responses mediated by CD4+ Th2 cells. nih.gov
Furthermore, 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogs, acting as FPR1 antagonists, have been shown to inhibit signaling pathways crucial for inflammation. nih.gov These compounds blocked the fMLF-induced phosphorylation of extracellular signal-regulated kinases (ERK1/2) in various cell lines, including human neutrophils. nih.gov They also inhibited key neutrophil functions such as Ca²⁺ flux, chemotaxis, and adhesion to epithelial cells, providing a clear mechanism for their anti-inflammatory effects at the cellular level. nih.gov
The pyrrole ring is a core scaffold in various natural and synthetic compounds with significant antimicrobial properties.
One major mechanism of action is the inhibition of bacterial DNA gyrase. nih.gov A class of pyrrolamide inhibitors has been shown to effectively kill Mycobacterium tuberculosis by blocking the ATPase activity of the GyrB subunit of DNA gyrase. nih.gov One potent compound in this series exhibited a 50% inhibitory concentration (IC₅₀) of less than 5 nM. nih.gov
Another strategy involves the disruption of quorum sensing (QS), a cell-to-cell communication system in bacteria. The natural compound 1H-pyrrole-2,5-dicarboxylic acid (PT22), isolated from an endophytic fungus, acts as a QS inhibitor against Pseudomonas aeruginosa. nih.gov By disrupting QS, it can enhance the efficacy of conventional antibiotics like gentamycin when used in combination. nih.gov
The neuroprotective effects of this compound analogs are primarily linked to their ability to inhibit enzymes involved in the pathology of neurodegenerative disorders. nih.gov As previously mentioned, the dual inhibition of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE 1) represents a promising therapeutic strategy for Alzheimer's disease. nih.gov
The reduction in cholinergic neurotransmission is a hallmark of Alzheimer's. nih.gov By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Simultaneously, inhibiting BACE 1 reduces the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. The ability of a single compound to address both of these pathological pathways highlights the potential of this chemical scaffold in developing disease-modifying agents for neurodegenerative conditions. nih.gov
Influence on Mammalian Cell Metabolism and Biomolecule Production (e.g., monoclonal antibodies, N-linked glycans)
Publicly available scientific literature does not currently contain specific research detailing the direct influence of this compound on mammalian cell metabolism, including the production of biomolecules such as monoclonal antibodies or the profile of N-linked glycans.
However, the "propanoic acid" (propionate) moiety of the compound is a well-known short-chain fatty acid that participates in mammalian cellular metabolism. Once it enters a cell, propionate (B1217596) is typically activated to its coenzyme A (CoA) thioester, propionyl-CoA. This intermediate can then enter various metabolic pathways. For instance, propionyl-CoA can be carboxylated to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the citric acid cycle, a central pathway in cellular energy production. The metabolism of propionate has been shown to be dependent on its concentration, and it can influence the formation of other acyl-CoA intermediates within the cell.
It is important to note that this information pertains to propanoic acid itself and not the complete molecule of this compound. The metabolic fate and cellular effects of the entire compound, with its distinct phenyl and pyrrole groups, have not been specifically elucidated in the context of biomolecule production.
Comparative Biological Activity Across Structural Analogs and Derivatives
While direct studies on the biological activity of this compound in the context of biomolecule production are not available, research on structural analogs provides valuable insights into how pyrrole-containing compounds can influence such processes. A notable example is the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) (MPPB), which has been identified as an enhancer of monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cells. nih.govnih.gov
A study screening thousands of chemical compounds found that MPPB could increase the production of monoclonal antibodies. nih.gov The mechanistic insights revealed that MPPB suppressed cell growth while simultaneously increasing the cell-specific glucose uptake rate and the amount of intracellular adenosine (B11128) triphosphate (ATP). nih.gov This suggests a shift in cellular resources towards protein production rather than cell proliferation.
Furthermore, MPPB was also found to affect the quality attributes of the produced monoclonal antibodies by suppressing the galactosylation of N-linked glycans. nih.gov This demonstrates that a pyrrole-containing compound can modulate the post-translational modification of complex biomolecules.
A crucial part of the research involved a structure-activity relationship (SAR) study to determine which part of the MPPB molecule was responsible for the observed effects. nih.gov The investigation revealed that the 2,5-dimethylpyrrole moiety was the most effective partial structure for enhancing monoclonal antibody production. nih.govnih.gov This finding highlights the importance of the substituted pyrrole ring in mediating the compound's biological activity in this context.
Below is a comparative table of this compound and its biologically active analog, MPPB.
| Feature | This compound | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) |
| Structure | Contains a phenyl group and a propanoic acid side chain attached to the pyrrole ring. | Contains a 2,5-dimethylpyrrole core attached to a benzamide and a dioxopyrrolidine group. |
| Known Biological Activity (in biomolecule production) | No data available. | - Increases monoclonal antibody production in CHO cells. nih.gov - Suppresses cell growth. nih.gov - Increases cell-specific glucose uptake and intracellular ATP. nih.gov - Suppresses galactosylation of N-linked glycans on monoclonal antibodies. nih.gov |
| Key Structural Moiety for Activity | Not determined. | The 2,5-dimethylpyrrole group was identified as the most active chemical structure for enhancing cell-specific productivity. nih.gov |
This comparative analysis underscores that while belonging to the broader class of pyrrole derivatives, the specific substitutions on the pyrrole ring are critical in determining the biological activity of these compounds, particularly in the complex environment of mammalian cell culture and biomolecule production. The findings on MPPB suggest that other pyrrole derivatives, potentially including this compound, could have un-discovered activities in these areas, warranting further investigation.
Computational Chemistry and Theoretical Investigations on 3 5 Phenyl 1h Pyrrol 2 Yl Propanoic Acid
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are instrumental in exploring the conformational flexibility and dynamic behavior of a molecule over time. A thorough search of the scientific literature did not yield any studies that have employed MD simulations to investigate the conformational landscape of 3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid.
Molecular Docking Studies for Ligand-Target Interactions (e.g., with GSNOR and fungal proteins)
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. Despite the potential biological relevance of pyrrole (B145914) derivatives, specific molecular docking studies of this compound with S-nitrosoglutathione reductase (GSNOR) or specific fungal proteins have not been found in the reviewed literature.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are developed to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. While some QSAR studies have been conducted on broader classes of pyrrole derivatives for various therapeutic targets, a specific QSAR or QSPR model centered on or including this compound has not been identified. acs.org
Thermodynamic Parameter Prediction and Validation
The prediction of thermodynamic parameters, such as enthalpies of combustion, formation, fusion, and vaporization, is essential for understanding the stability and energy of a compound. There are no available studies that report on the theoretical prediction and subsequent experimental validation of these thermodynamic parameters for 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid or its related derivatives.
Advanced Materials Science and Chemo Technical Applications of Pyrrole Propanoic Acid Derivatives
Exploration as Components in Optoelectronic Materials
The inherent π-conjugated system of the phenylpyrrole core makes 3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid and its analogs promising candidates for optoelectronic applications. nih.gov The delocalized p-electrons across the molecule's backbone are fundamental to its electronic and optical properties. nih.gov Research into phenylpyrrole derivatives has revealed their potential, particularly in the realm of light-emitting materials.
Detailed research findings indicate that the photophysical properties of these compounds can be precisely tuned. For instance, studies on phenylpyrrole (PP) and pyrrolobenzonitrile (PBN) have analyzed their dual fluorescence characteristics. nih.gov The introduction of different functional groups can alter the energy levels of the molecular orbitals, thereby modifying the emission spectra and quantum yields. Some pyrrole (B145914) derivatives featuring a tetraphenylpyrrole core have been shown to exhibit aggregation-induced phosphorescence, a highly desirable property for bio-imaging and sensing applications. nih.gov This phenomenon, where the molecules are non-emissive in solution but become highly phosphorescent in an aggregated state, opens up possibilities for developing advanced optical materials. nih.gov The ability to modify the structure to control properties such as the optical bandgap is a key area of investigation for their use in devices like Organic Light-Emitting Diodes (OLEDs). rsc.org
| Property | Observation for Phenylpyrrole Derivatives | Potential Application |
|---|---|---|
| Fluorescence | Dual fluorescence observed in supersonic jets and cryogenic matrices. nih.gov | Sensors, Molecular Probes |
| Phosphorescence | Aggregation-induced room-temperature phosphorescence (RTP) reported in some derivatives. nih.gov | Bio-imaging, Anti-counterfeiting |
| Electrochromism | Polymers of pyrrole derivatives show color changes upon oxidation/reduction. rsc.org | Smart Windows, Displays |
| Two-Photon Absorption | Demonstrated in pyrrole-based nanoparticles for near-infrared excitation. nih.gov | High-resolution biological imaging |
Potential in Electrically Conductive Polymer Systems
Polypyrrole (PPy) is a well-established intrinsically conducting polymer, valued for its high conductivity, environmental stability, and biocompatibility. mdpi.comwikipedia.org The monomer this compound serves as a functionalized building block for creating polypyrrole derivatives with enhanced properties. The propanoic acid side chain can improve the solubility and processability of the resulting polymer, which are common challenges with unsubstituted PPy. Meanwhile, the phenyl group can influence the electronic properties and morphology of the polymer backbone.
The synthesis of these conductive polymers is often achieved through electrochemical polymerization or chemical oxidation. mdpi.comwikipedia.org During electropolymerization, the monomer is oxidized at an anode to form radical cations that subsequently couple to form the polymer chain. nih.gov The resulting polymer film is conductive and can be doped with anions to further modulate its electrical properties. nih.gov The conductivity of PPy derivatives can be significantly affected by substituents on the pyrrole ring. While N-substitution can sometimes decrease conductivity, it offers a route to incorporate complex functionalities. rsc.org
| Derivative Type | Effect on Polymer Property | Reference |
|---|---|---|
| N-Substituted Pyrroles | Generally increases monomer oxidation potential and may decrease polymer conductivity but allows for functionalization. | rsc.org |
| 3,4-Substituted Pyrroles | Can be used to lower the bandgap of the resulting polymer. | rsc.org |
| Copolymers (e.g., with EDOT) | Can achieve lower bandgaps and different electrochromic properties compared to homopolymers. | rsc.org |
| Use of Specific Oxidants (e.g., Iron(III) chloride) | Can lead to high conductivity as the oxidant also acts as a dopant. | mdpi.com |
Evaluation as Corrosion Inhibitors
Pyrrole-based compounds have demonstrated significant efficacy as corrosion inhibitors for various metals, particularly in acidic environments. The protective action of these molecules stems from their ability to adsorb onto the metal surface. This adsorption is facilitated by the presence of the nitrogen heteroatom and the π-electrons of the aromatic pyrrole ring, which can form a coordinate bond with the vacant d-orbitals of the metal.
This process forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. Studies on quinoline-based pyrrole derivatives have shown high inhibition efficiency (up to 95.58%) for carbon steel in hydrochloric acid solutions. abechem.com The inhibitor molecules were found to adsorb on the steel surface following the Langmuir adsorption isotherm, indicating the formation of a monolayer. abechem.com Furthermore, electropolymerized films of polypyrrole have been successfully used to protect metals like low carbon steel and copper-nickel alloys from corrosion. acs.org The inclusion of specific dopants within the polymer film can further enhance its protective properties. acs.org
| Inhibitor System | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Mechanism |
|---|---|---|---|---|
| 5-((3-Propyl-1H-pyrrol-1-yl)methyl)quinolin-8-ol | Carbon Steel | 1 M HCl | 95.58 | Langmuir Isotherm (Mixed Physisorption/Chemisorption) abechem.com |
| Polypyrrole film doped with salicylate (B1505791) and molybdate | Low Carbon Steel | 3% NaCl | Improved corrosion resistance over singly-doped films. | Protective film formation acs.org |
Role as Organic Catalyst Components
The pyrrole scaffold is a valuable component in the design of organic catalysts due to its unique electronic and structural features. researchgate.netnih.gov The nitrogen atom in the pyrrole ring can act as a weak base or as a coordination site for metal centers, making these derivatives versatile in various catalytic applications.
Pyrrole-based conjugated microporous polymers (CMPs) have been employed as efficient heterogeneous catalysts for base-catalyzed reactions like the Knoevenagel condensation. frontiersin.org The high surface area and abundant active sites within these porous materials contribute to their excellent catalytic performance and recyclability. frontiersin.org In another application, pyrrole-based PNP-pincer ligands have been synthesized and complexed with metals like iridium and rhodium to catalyze dehydrogenation reactions. acs.org Although the activity for cyclooctane (B165968) dehydrogenation was low in this specific case, it highlights the potential of using the pyrrole core to construct complex ligand architectures for organometallic catalysis. acs.org The development of catalytic versions of classical reactions, such as the Knorr pyrrole synthesis, further underscores the importance of these heterocycles in modern synthetic chemistry. nih.gov
| Catalyst System | Reaction Type | Key Features |
|---|---|---|
| Pyrrole-based Conjugated Microporous Polymers | Knoevenagel Condensation | Heterogeneous, recyclable, weakly basic active sites. frontiersin.org |
| Pyrrole-based PNP-Pincer Iridium Complexes | Transfer Dehydrogenation of Alkanes | Organometallic complex for C-H bond activation. acs.org |
| Organocatalytic Paal-Knorr Condensation | Pyrrole Synthesis | Uses chiral acids to catalyze the formation of chiral aryl pyrroles. nih.gov |
Applications in Agricultural Chemistry (e.g., plant protection agents, crop growth promotion)
Derivatives of this compound have shown significant potential in the field of agricultural chemistry. Their biological activity has been harnessed for applications ranging from plant growth regulation to pest control.
| Application | Specific Use / Target Organism | Observed Effect |
|---|---|---|
| Plant Growth Regulation | General crop growth | Pyrrole compounds of a general formula found to have plant growth regulating properties. google.com |
| Plant Growth Regulation | Winter Wheat, Barley | Field trials showed a significant increase in productivity. nih.gov |
| Insecticide | Cotton Leafworm (Spodoptera littoralis) | High insecticidal bioefficacy, with LC50 values as low as 0.1306 ppm for one derivative. nih.gov |
Thermodynamic Analysis for Process Optimization in Industrial Synthesis and Purification
The industrial-scale synthesis and purification of any chemical compound require a thorough understanding of its thermodynamic properties. For this compound and its derivatives, these data are crucial for optimizing reaction conditions, developing efficient separation processes, and ensuring safe storage and transportation. researchgate.net
Experimental studies have been conducted to determine key thermodynamic parameters for this class of compounds. Using techniques like differential thermal analysis and combustion bomb calorimetry, researchers have measured fundamental properties such as the enthalpy of formation and enthalpy of fusion. researchgate.netgrowingscience.com For instance, the standard molar enthalpy of formation in the condensed state for 3-(5-phenylpyrrol-2-yl)-propanoic acid has been experimentally determined. researchgate.net Solubility studies are also critical. The solubility of derivatives like 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid has been measured in various organic solvents (e.g., acetates, alcohols, acetone) across a range of temperatures. dnu.dp.ua This information allows for the calculation of the enthalpy and entropy of dissolution, which are vital for designing crystallization and purification protocols. dnu.dp.ua
| Thermodynamic Property | Compound | Method / Observation |
|---|---|---|
| Enthalpy of Formation (condensed state) | 3-(5-phenylpyrrol-2-yl)-propanoic acid | Determined experimentally using combustion bomb calorimetry. researchgate.net |
| Enthalpy and Entropy of Fusion | 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid | Determined using differential thermal analysis. dnu.dp.ua |
| Solubility | 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid | Experimentally measured in eight organic solvents, including methyl acetate, acetone, and n-propanol. dnu.dp.ua |
| Enthalpy of Dissolution | 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid | Calculated from solubility data using the Van't-Hoff equation. dnu.dp.ua |
Future Research Directions and Unexplored Avenues for 3 5 Phenyl 1h Pyrrol 2 Yl Propanoic Acid
The exploration of 3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid and its derivatives is an expanding field, with significant potential for future discoveries. The inherent versatility of the phenyl-pyrrole scaffold provides a rich foundation for developing novel compounds with tailored properties. researchgate.neteurekaselect.com Future research is poised to delve deeper into rational design, leverage computational tools, and embrace sustainable synthetic strategies to unlock the full potential of this chemical entity.
Q & A
Q. What are the established synthetic routes for 3-(5-phenyl-1H-pyrrol-2-yl)propanoic acid, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as condensation of pyrrole derivatives with phenyl groups followed by carboxylation. Key steps include:
- Pyrrole Core Formation : Using Knorr-type reactions with ketones and amines under acidic conditions.
- Carboxylation : Introducing the propanoic acid moiety via alkylation or Michael addition.
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or reverse-phase HPLC to achieve >95% purity .
Analytical Validation : RP-HPLC (C18 column, mobile phase: acetonitrile/0.1% phosphoric acid, detection at 254 nm) ensures purity and identifies impurities under varying pH conditions .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Chromatography : RP-HPLC with photodiode array detection (PDA) for quantifying impurities and stability under stress conditions (e.g., acidic/basic hydrolysis) .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substitution patterns on the pyrrole ring and propanoic acid chain.
- MS : High-resolution ESI-MS for molecular weight validation (expected [M+H]⁺: ~244.1 g/mol).
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., derivatives with asymmetric synthesis).
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram- bacteria).
- Anti-inflammatory : COX-2 inhibition assay (IC₅₀ determination).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Dose-Response Analysis : Use logarithmic concentration ranges (1–100 µM) to establish activity thresholds .
Advanced Research Questions
Q. How can computational methods aid in understanding reaction mechanisms for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., cyclization steps or electrophilic substitutions).
- Transition State Analysis : Identify energy barriers for key intermediates using software like Gaussian or ORCA.
- ICReDD Framework : Combine computational predictions with high-throughput experimentation to optimize reaction conditions (e.g., solvent selection, catalyst screening) .
Q. How should researchers address contradictory data in the literature regarding biological activity?
Methodological Answer:
- Experimental Replication : Standardize assay protocols (e.g., cell line sources, incubation times).
- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size).
- Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement (e.g., enzyme inhibition).
- Cross-Validation : Pair biological assays with structural analogs to isolate pharmacophore contributions .
Q. What strategies enhance the stability of this compound in aqueous solutions for pharmacological studies?
Methodological Answer:
- pH Optimization : Test buffered solutions (pH 5–8) to minimize hydrolysis of the pyrrole ring.
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose).
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) and HPLC to track degradation products .
Safety and Handling Guidelines
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
